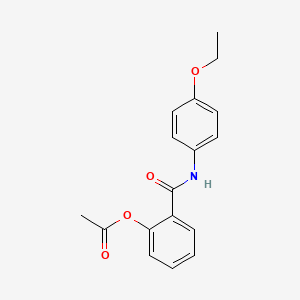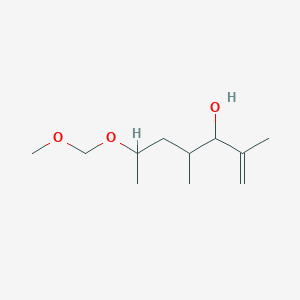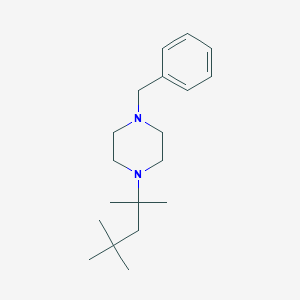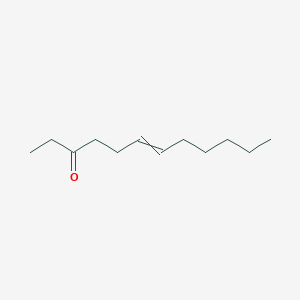![molecular formula C9H17N3O3 B14312681 Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- CAS No. 110135-99-4](/img/structure/B14312681.png)
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- is a complex organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- typically involves multiple steps:
Starting Materials: The synthesis begins with butanoic acid and ethylamine as primary reactants.
Formation of Intermediate: Butanoic acid reacts with ethylamine to form 2-ethylbutanamide.
Carbamoylation: The intermediate is then subjected to carbamoylation using methyl isocyanate, resulting in the formation of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined under controlled temperatures and pressures.
Continuous Flow Systems: For higher efficiency and consistency, continuous flow systems can be employed, allowing for the constant addition of reactants and removal of products.
化学反应分析
Types of Reactions
Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for reduction.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- can be used to study enzyme interactions and protein modifications due to its amide functionality.
Medicine
Medically, this compound may serve as a precursor for developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, it can be utilized in the production of polymers and resins, where its stability and reactivity are advantageous.
作用机制
The mechanism by which Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Acetamide: A simpler amide with a single carbonyl group.
Propionamide: Similar structure but with a shorter carbon chain.
Benzamide: Contains a benzene ring, offering different reactivity.
属性
CAS 编号 |
110135-99-4 |
|---|---|
分子式 |
C9H17N3O3 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-ethyl-N-(methylcarbamoylcarbamoyl)butanamide |
InChI |
InChI=1S/C9H17N3O3/c1-4-6(5-2)7(13)11-9(15)12-8(14)10-3/h6H,4-5H2,1-3H3,(H3,10,11,12,13,14,15) |
InChI 键 |
TXOVTEXZGLEGTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C(=O)NC(=O)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


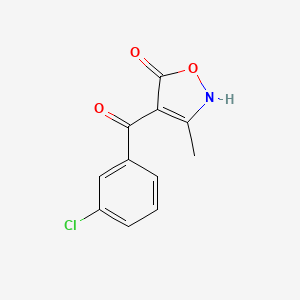
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
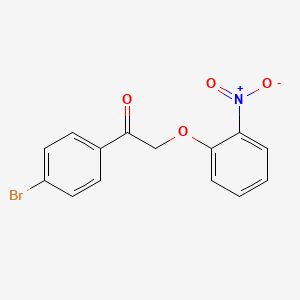
![{1-[(2-Aminophenyl)sulfanyl]-3-phenylprop-2-en-1-yl}propanedinitrile](/img/structure/B14312629.png)
![3-[(2,3-Dihydronaphtho[1,2-b]oxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14312634.png)
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
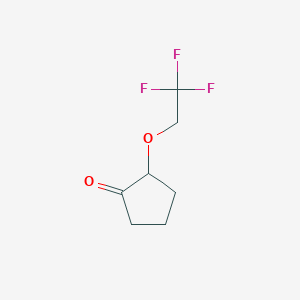
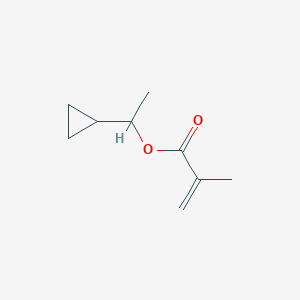

![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
